molecular formula C7H12N2O2 B2890087 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 1544660-20-9

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Cat. No. B2890087
CAS RN: 1544660-20-9
M. Wt: 156.185
InChI Key: BHMGONXEUNBKBA-UHFFFAOYSA-N
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Description

“6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one” is a chemical compound with the molecular formula C7H12N2O2 . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O2/c1-5-6(10)8-2-7(9-5)3-11-4-7/h5,9H,2-4H2,1H3,(H,8,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.18 . It is a powder in its physical form . The compound’s storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antihypertensive Activity : Research has explored the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, investigating their antihypertensive properties. These compounds, including variations substituted at specific positions, have been evaluated for their ability to lower blood pressure, with some acting as alpha-adrenergic blockers (Caroon et al., 1981).

  • Antibacterial and Antifungal Activity : Novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines have been synthesized and shown significant biological activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Rajanarendar et al., 2010).

  • Neuroprotective Effects : Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been found to exhibit a potent inhibitory effect on neural calcium uptake and provide protection against brain edema and memory and learning deficits induced by toxins, suggesting their application in treating cognitive disorders (Tóth et al., 1997).

Synthetic and Structural Studies

  • Cycloaddition Reactions : The [3+2] cycloaddition of methylenelactams with nitrones has been utilized to synthesize 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, contributing to the methodology of constructing spirocyclic compounds (Chiaroni et al., 2000).

  • Structural Analysis : X-ray crystallography and computational studies have been employed to elucidate the structures of diazaspiro[nonane] derivatives, providing insights into their conformational characteristics and potential biological properties (Grassi et al., 2002).

  • Synthesis of Spiroaminals : Efforts have been made to synthesize spiroaminals, including 1-oxa-6-azaspiro[4.4]nonane ring systems, highlighting their significance due to the biological activities of natural or synthetic products containing these cores (Sinibaldi & Canet, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. Given its availability for pharmaceutical testing , it may be of interest in drug discovery and development research.

properties

IUPAC Name

6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5-6(10)8-2-7(9-5)3-11-4-7/h5,9H,2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMGONXEUNBKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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